molecular formula C18H29N3O3S B7703290 4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide

4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide

Cat. No.: B7703290
M. Wt: 367.5 g/mol
InChI Key: UCEARFREPQKBLE-UHFFFAOYSA-N
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Description

4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperazine ring, a sulfonamide group, and a propyl chain. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-3-11-19-25(23,24)17-8-5-16(6-9-17)7-10-18(22)21-14-12-20(4-2)13-15-21/h5-6,8-9,19H,3-4,7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEARFREPQKBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-ethylpiperazine, which is achieved by reacting ethylamine with piperazine under controlled conditions.

    Introduction of the Sulfonamide Group: The piperazine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.

    Attachment of the Propyl Chain: Finally, the propyl chain is introduced through a nucleophilic substitution reaction using propyl bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethylpiperazin-1-yl)benzenamine
  • 4-(4-ethylpiperazin-1-yl)butan-1-amine
  • 4-(4-ethylpiperazin-1-yl)methylbenzenesulfonamide

Uniqueness

4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it possesses a propyl chain and a sulfonamide group, which enhance its solubility and reactivity, making it a valuable compound for various applications in scientific research.

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